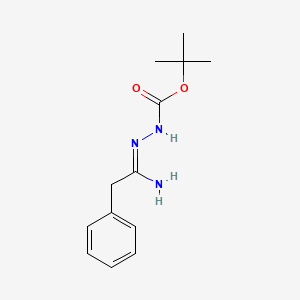

tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

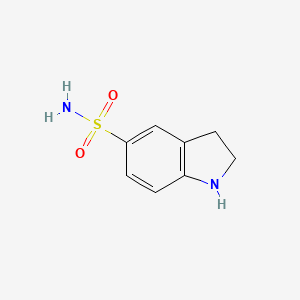

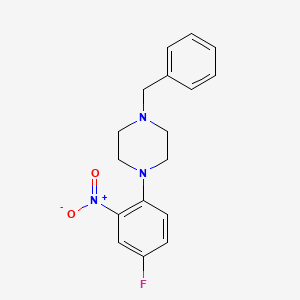

Tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate, also known as TBEPH, is a synthetic compound that is used in a variety of applications. It is a derivative of hydrazinecarboxylate and is composed of an amide group, an aromatic ring, and a tert-butyl group. TBEPH has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TBEPH.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Mcl-1 Antagonists : Bhat et al. (2019) synthesized tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and similar compounds as possible Mcl-1 antagonists. They confirmed the trans-nature of the double bond in these compounds and performed theoretical calculations that showed good compliance with experimental data. Molecular docking suggested moderate binding efficiency of the compounds against Mcl-1 protein (Bhat et al., 2019).

Solvent Effects and Electron Transfer

- Charge Transfer Bands of Nitrogen-Centered Intervalence Compounds : Nelsen et al. (2001) studied the solvent effects on charge transfer bands of nitrogen-centered intervalence compounds, including tert-butyl-3-phenyl-2,3-diazabicyclo[2.2.2]octyl-containing units. They found that solvent reorganization energy played a significant role in these effects (Nelsen et al., 2001).

Biological and Insecticidal Activity

- Insect Growth Regulators : Oikawa et al. (1994) studied the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against the rice stem borer. They found that the hydrophobicity of substituents was generally favorable, but the bulkiness was unfavorable in certain positions (Oikawa et al., 1994).

Polymer Chemistry

- Fluorinated Polyimides : Yang et al. (2006) synthesized novel fluorinated polyimides using a tert-butyl-containing diamine monomer. These polymers exhibited good solubility, tensile strength, and thermal stability, with potential applications in materials science (Yang et al., 2006).

Synthetic Chemistry

- Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method for converting alcohols to substituted hydrazines using N-tert-butoxycarbonylaminophthalimide. This method could be significant for various synthetic chemistry applications (Brosse et al., 2000).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate involves the reaction of tert-butyl carbazate with 2-phenylacetaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "tert-butyl carbazate", "2-phenylacetaldehyde", "sodium borohydride", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbazate in methanol and add 2-phenylacetaldehyde. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with chloroform.", "Step 4: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate." ] } | |

Numéro CAS |

159016-22-5 |

Formule moléculaire |

C13H19N3O2 |

Poids moléculaire |

249.31 g/mol |

Nom IUPAC |

tert-butyl N-[(E)-(1-amino-2-phenylethylidene)amino]carbamate |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) |

Clé InChI |

OFHSGIRZKLLPRM-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N/N=C(\CC1=CC=CC=C1)/N |

SMILES |

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N |

SMILES canonique |

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)

![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)

![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)